Cas no 1507583-03-0 (2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid)

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring an imidazole core with methyl substituents at the 1- and 2-positions and a propanoic acid side chain at the 5-position. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's stability under standard conditions and its compatibility with further functionalization make it a versatile building block for derivatization. Its imidazole moiety may contribute to coordination properties, suggesting applications in catalysis or metal-organic frameworks. The presence of both acidic and basic functional groups allows for selective modifications, enhancing its utility in targeted synthetic pathways.
2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid structure
1507583-03-0 structure
Product name:2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid
CAS No:1507583-03-0
MF:C8H12N2O2
MW:168.193081855774
CID:5697897
PubChem ID:82597672

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid
    • 1507583-03-0
    • 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoicacid
    • EN300-1137764
    • 1H-Imidazole-5-acetic acid, α,1,2-trimethyl-
    • Inchi: 1S/C8H12N2O2/c1-5(8(11)12)7-4-9-6(2)10(7)3/h4-5H,1-3H3,(H,11,12)
    • InChI Key: GAEWFYMSBMHEAU-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1=CN=C(C)N1C)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 356.5±17.0 °C(Predicted)
  • pka: 3.94±0.21(Predicted)

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137764-10g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1137764-0.05g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1137764-0.25g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1137764-0.5g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1137764-1g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
1g
$842.0 2023-10-26
Enamine
EN300-1137764-10.0g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0
10g
$4667.0 2023-06-09
Enamine
EN300-1137764-1.0g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0
1g
$1086.0 2023-06-09
Enamine
EN300-1137764-5.0g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0
5g
$3147.0 2023-06-09
Enamine
EN300-1137764-0.1g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1137764-2.5g
2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid
1507583-03-0 95%
2.5g
$1650.0 2023-10-26

Additional information on 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic Acid: A Comprehensive Overview

2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid, also known by its CAS number 1507583-03-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a propanoic acid moiety attached to a 1,2-dimethylimidazole ring, making it a unique member of the imidazole family.

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid involves a series of carefully designed chemical reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also ensure the scalability of the synthesis for potential industrial applications.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid exhibits potent anti-inflammatory and antioxidant properties. These findings have sparked interest in its potential use as a therapeutic agent for conditions such as arthritis and oxidative stress-related diseases. Moreover, recent research has delved into its ability to modulate cellular signaling pathways, further highlighting its potential as a lead compound in drug discovery.

The structural features of this compound play a crucial role in its biological activity. The imidazole ring is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The presence of methyl groups at positions 1 and 2 on the imidazole ring introduces steric effects and enhances the stability of the molecule. Additionally, the propanoic acid group contributes to the hydrophilicity of the compound, which is essential for its solubility and bioavailability.

In terms of applications, 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid has shown promise in various fields beyond medicine. For instance, it has been investigated for its potential use in agrochemicals due to its ability to inhibit plant pathogens. Recent studies have demonstrated its efficacy as a fungicide against several crop-infecting fungi, making it a candidate for sustainable agricultural practices.

The environmental impact of this compound is another area of growing concern. Researchers have conducted eco-toxicological assessments to evaluate its safety for aquatic organisms. Preliminary results indicate that it exhibits low toxicity towards non-target species, which is a positive sign for its potential use in agricultural settings. However, further studies are required to fully understand its long-term environmental effects.

In conclusion, 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid is a versatile compound with a wide range of applications in medicine and agriculture. Its unique structure and biological properties make it an attractive target for further research and development. As new insights into its mechanisms of action emerge, this compound holds the potential to contribute significantly to both human health and sustainable agriculture.

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